Hoodigoside G
Description
Properties
Molecular Formula |
C60H96O23 |
|---|---|
Molecular Weight |
1185.4 g/mol |
IUPAC Name |
[(3S,8R,10R,12R,13S,14S,17S)-17-acetyl-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-hydroxy-4-methoxy-5-[(2S,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C60H96O23/c1-14-27(2)55(67)79-42-22-37-36(60(68)20-18-35(28(3)62)59(42,60)9)16-15-33-21-34(17-19-58(33,37)8)77-43-23-38(69-10)50(29(4)73-43)80-44-24-39(70-11)52(31(6)74-44)83-57-49(66)54(72-13)53(32(7)76-57)81-45-25-40(71-12)51(30(5)75-45)82-56-48(65)47(64)46(63)41(26-61)78-56/h14-15,29-32,34-54,56-57,61,63-66,68H,16-26H2,1-13H3/b27-14+/t29-,30-,31-,32-,34+,35-,36-,37?,38+,39+,40+,41-,42-,43+,44+,45+,46-,47+,48-,49-,50-,51-,52-,53-,54-,56+,57+,58+,59+,60+/m1/s1 |
InChI Key |
SBLHVFBFTNNATA-UEHPQYKNSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1CC2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O[C@H]4C[C@@H]([C@@H]([C@H](O4)C)O[C@H]5C[C@@H]([C@@H]([C@H](O5)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC)OC)O)OC)OC)C)[C@@]9([C@]1([C@H](CC9)C(=O)C)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2C(CC=C3C2(CCC(C3)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)OC6C(C(C(C(O6)C)OC7CC(C(C(O7)C)OC8C(C(C(C(O8)CO)O)O)O)OC)OC)O)OC)OC)C)C9(C1(C(CC9)C(=O)C)C)O |
Origin of Product |
United States |
Preparation Methods
Natural Extraction and Isolation of Hoodigoside G
The primary source of this compound is the aerial parts of Hoodia gordonii, a succulent plant native to arid regions of Southern Africa. Extraction protocols prioritize solvent selectivity and chromatographic resolution to isolate this low-abundance compound.
Solvent Extraction and Partitioning
Initial extraction involves maceration or percolation of dried plant material with polar-nonpolar solvent systems. A representative protocol includes:
- Plant material preparation : Coarsely powdered aerial parts (4.75 kg) are extracted via percolation with chloroform (4 × 4 L) to yield a crude extract (402.1 g).
- Solvent partitioning : The extract is dissolved in methanol/water (95:5 v/v) and partitioned with hexane to remove nonpolar constituents. The polar fraction (136 g) is retained for further purification.
This step ensures the removal of lipids and terpenoids, concentrating pregnane glycosides in the polar phase.
Vacuum Liquid Chromatography (VLC)
The polar fraction undergoes VLC on silica gel (1500 g) with a gradient of chloroform/methanol/water (100:4:0.5 to 90:12:0.5). Sub-fractions are collected and analyzed via thin-layer chromatography (TLC), with this compound detected by anisaldehyde-H₂SO₄ reagent (blue spot upon heating).
Table 1: VLC Elution Profile for this compound-Enriched Fractions
| Eluent Composition (CHCl₃/MeOH/H₂O) | Volume (L) | Target Compound | Yield (mg) |
|---|---|---|---|
| 100:4:0.5 | 3 | Crude Glycosides | 136,000 |
| 95:8:0.5 | 2 | This compound | 12 |
Synthetic Preparation of this compound
Synthetic routes focus on constructing the aglycone (Hoodigogenin A) followed by stereospecific glycosylation. While direct synthesis of this compound remains unreported, foundational steps are inferred from Hoodigogenin A synthesis.
Synthesis of Hoodigogenin A
The aglycone is synthesized from pregnenolone derivatives via a seven-step sequence:
- Regioselective deprotection : Pregnenolone acetate undergoes deacetylation at C3 using KOH/MeOH.
- α-Bromination : Treatment with bromine in acetic acid introduces a β-bromo substituent (C12).
- Dienol acetate formation : Acetylation with acetic anhydride/acetyl chloride yields a dienol intermediate.
- Norrish Type I-Prins cyclization : Photolysis of the diketo derivative generates a key aldehyde intermediate, followed by Prins reaction to form the steroid nucleus.
Table 2: Key Synthetic Intermediates in Hoodigogenin A Synthesis
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Deprotection | KOH/MeOH, 25°C, 2 h | 92 |
| 3 | Dienol acetate formation | Ac₂O/AcCl, 0°C, 1 h | 85 |
| 6 | Prins cyclization | Hg lamp (125 W), CH₂Cl₂ | 25 |
Glycosylation of Hoodigogenin A
Although explicit protocols for this compound glycosylation are absent in literature, analogous methods for related Hoodigosides suggest:
Analytical Validation of this compound
Structural Elucidation
Chemical Reactions Analysis
Types of Reactions
Hoodigoside G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.
Scientific Research Applications
Chemistry: Used as a reference compound in chromatographic studies and analytical chemistry.
Biology: Investigated for its role in appetite suppression and metabolic regulation.
Medicine: Explored for its potential in weight management and treatment of metabolic disorders.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mechanism of Action
Hoodigoside G exerts its effects primarily through interaction with G protein-coupled receptors, specifically GPR119. This receptor is highly expressed in pancreatic cells and intestinal L cells and facilitates glucose-stimulated insulin secretion. The activation of GPR119 by this compound leads to reduced food intake and improved glucose metabolism .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Hoodigoside G shares structural homology with other glycosides in the Hoodia genus but differs in sugar composition, aglycone configuration, and bioactivity. Key comparisons include:
Table 1: Structural Features of this compound and Related Compounds
Key Differences :
- Sugar Chains: Hoodigoside Y and P57 are bidesmosides (two sugar chains), whereas this compound and Hoodistanaloside A are monodesmosides. Bidesmosides often exhibit higher solubility but reduced membrane permeability compared to monodesmosides.
- Aglycone Configuration : Hoodistanaloside A contains a rare 5(6→7) abeo-sterol aglycone absent in this compound.
- Functional Groups : The presence of 3-O-methyl-6-deoxyallose in Hoodistanaloside A distinguishes it from this compound’s D-glucose and D-oleandrose.
Pharmacological Activity Comparison
Table 2: Bioactivity of this compound and Analogues
Analytical Methodologies for Detection and Quantification
Hoodigosides are challenging to analyze due to weak UV absorbance and structural complexity. The following methods are employed:
Table 3: Analytical Techniques for Hoodigoside Detection
Discussion of Research Findings and Implications
- Structural-Activity Relationships : The number and type of sugar chains critically influence bioactivity. For example, bidesmosides like Hoodigoside Y may exhibit stronger receptor binding due to increased molecular bulk.
- Research Gaps : Direct comparisons of this compound’s efficacy against P57 or Hoodigoside Y are lacking. Most studies focus on crude extracts rather than isolated compounds.
- Limitations : Current detection methods struggle with low-abundance compounds like Hoodistanaloside A, necessitating advanced instrumentation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
